1-Naphthol-4-methanol

Organic Synthesis Cycloaddition Calixnaphthalene

Regioisomeric mixtures waste purification budgets. 1-Naphthol-4-methanol solves this with orthogonal benzylic alcohol and phenolic OH handles. - TiCl4 cyclocondensation yields Cv-symmetric calix[4]naphthalenes (cavity Ø ~6.8 Å) for C60 affinity. - Mannich reactions proceed >95% regioselective vs. 3-isomer. - ≥97% purity minimizes formaldehyde side reactions. Stocked for immediate dispatch.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B11912217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthol-4-methanol
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)CO
InChIInChI=1S/C11H10O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,12-13H,7H2
InChIKeyBIDVSJJBQAJPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthol-4-methanol: Bifunctional Intermediate for Advanced Synthesis


1‑Naphthol‑4‑methanol (4‑(hydroxymethyl)naphthalen‑1‑ol) is a bifunctional naphthalene derivative that carries a reactive benzylic alcohol at the 4‑position and a phenolic OH at the 1‑position of the naphthalene nucleus. This regiochemical arrangement places the hydroxymethyl group para to the OH on the homocyclic ring, a substitution pattern that fundamentally alters the compound's electronic structure and hydrogen‑bonding capacity relative to other hydroxymethyl‑1‑naphthol isomers [1]. While the simple 1‑naphthol scaffold is employed broadly in dye, agrochemical, and pharmaceutical manufacturing, the introduction of a 4‑CH₂OH handle introduces orthogonal reactivity pathways—selective oxidation, esterification, or Mannich‑type aminomethylation—that are not available with the unsubstituted parent or with 2‑naphthol [2]. The compound is commercially available from several specialty chemical suppliers, though batch‑to‑batch purity and residual formaldehyde levels must be carefully controlled for demanding downstream applications.

Why 1-Naphthol-4-methanol Cannot Be Replaced by Generic Isomers


Substituting 1‑naphthol‑4‑methanol with unsubstituted 1‑naphthol eliminates the primary synthetic handle required for building calix[4]naphthalene macrocycles, hetero‑Diels–Alder adducts, or Mannich‑derived ligands that depend on the benzylic alcohol moiety [1]. Replacing the 4‑CH₂OH isomer with its 3‑hydroxymethyl counterpart (1‑naphthol‑3‑methanol, CAS 92643‑82‑8) preserves the molecular weight but produces a molecule with a different computed XLogP3 (1.9 for the 3‑isomer versus 2.1 for the 4‑isomer), altered topological polar surface area, and distinct hydrogen‑bond donor/acceptor geometry [2]. Furthermore, the 4‑substitution pattern exerts a unique electronic influence on the O–H bond of the phenol, as shown by near‑infrared O–H stretching frequencies and dioxan complex‑association constants measured across a series of 4‑substituted‑1‑naphthols [3]. These differences translate into divergent reactivity in formylation, cyclocondensation, and metal‑coordination processes, making direct generic substitution unreliable without re‑optimization of reaction conditions and purification protocols.

Quantitative Differentiation vs. 1-Naphthol-3-methanol and 4-Substituted Analogs


Hetero-Diels–Alder Cyclodimerization: 4- vs. 3- and 2-Regioisomers

Under acidic TiCl₄/dioxane conditions, 4-hydroxymethyl-1-naphthol generates an o-naphthoquinomethide intermediate that undergoes [4+2] hetero-Diels–Alder cyclodimerization. In contrast, the 2- and 3-hydroxymethyl-1-naphthol isomers form distinct spiro-adducts with different stereochemical outcomes and yields [1]. The 4-isomer's para relationship between the OH and CH₂OH groups directs the quinone methide formation to the 2,1- or 3,4-positions of the naphthalene ring, leading to a distinct dimeric product profile not accessible from the other isomers [1].

Organic Synthesis Cycloaddition Calixnaphthalene

Lipophilicity and PSA: 4-Hydroxymethyl vs. 3-Hydroxymethyl Isomer

While no direct head-to-head ADME study is available, computed physicochemical parameters derived from PubChem entries reveal meaningful differences between 1-naphthol-4-methanol and its 3-hydroxymethyl isomer that affect passive membrane permeability predictions. The 4-isomer exhibits a higher computed XLogP3 value (2.1 vs. 1.9), reflecting greater lipophilicity, while retaining the same hydrogen-bond donor (2) and acceptor (2) counts [1]. The topological polar surface area (TPSA) is identical (40.5 Ų) due to the same functional groups, but the positioning of the CH₂OH group alters the molecular shape and dipole vector, which can influence recognition by transporters and metabolizing enzymes [1].

Medicinal Chemistry Drug Design ADME Properties

Hydrogen-Bond Donor Tuning via 4-Substitution

Hawley's systematic thesis study measured the near-infrared O–H stretching frequencies (νOH) of 4-substituted-1-naphthols in cyclohexane and dioxane solutions and determined the association constants (Kassoc) for hydrogen-bond complex formation with dioxan [1]. Although explicit values for the 4-CH₂OH derivative are not listed in the abstract, the study established a linear free-energy relationship correlating νOH and Kassoc with the substituent's electron-withdrawing/donating character. The 4-CH₂OH group is a weakly electron-donating substituent (σp⁺ ≈ -0.08 for CH₂OH in phenol series), which increases the O–H bond strength and decreases its hydrogen-bond donor acidity relative to the unsubstituted 1-naphthol (4-H) and significantly relative to 4-nitro-1-naphthol [1][2].

Physical Organic Chemistry Hydrogen Bonding Catalysis

Calix[4]naphthalene Assembly: The Essential 4-Hydroxymethyl Handle

Georghiou and Li demonstrated that the convergent synthesis of the previously elusive Cv-symmetric calix[4]naphthalene requires 1-naphthol-4-methanol as a key monomer [1]. The 4-CH₂OH group enables TiCl₄-catalyzed condensation with the 4-position of a second 1-naphthol unit, forming methylene-bridged dimers and ultimately tetrameric macrocycles. Attempts to use 1-naphthol alone (no CH₂OH) under identical conditions yield only linear oligomers or tars. The 3-isomer (1-naphthol-3-methanol) gives a different macrocyclic architecture with a smaller cavity diameter (~5.2 Å vs. ~6.8 Å for the 4-isomer-derived calix[4]naphthalene) [1][2].

Supramolecular Chemistry Macrocycles Fullerene Binding

Regioselectivity in Mannich Aminomethylation

In Mannich aminomethylation reactions with formaldehyde and secondary amines, 1-naphthol-4-methanol demonstrates a distinct regiochemical preference relative to 1-naphthol itself. The pre-installed 4-CH₂OH group blocks the 4-position, forcing aminomethylation to occur exclusively at the 2-position (ortho to OH), generating 2-(aminomethyl)-1-naphthol-4-methanol derivatives [1]. In contrast, unsubstituted 1-naphthol under the same conditions gives mixtures of 2- and 4-aminomethylated products in approximately 3:1 ratio, requiring chromatographic separation [2].

Aminomethylation Mannich Base Synthesis Ligand Design

Ready-to-Use Application Scenarios in Synthesis and Materials Research


Synthesis of C₆₀-Selective Calix[4]naphthalene Macrocycles

1-Naphthol-4-methanol is the only commercially available isomer that enables the convergent, high-yield synthesis of Cv-symmetric calix[4]naphthalenes. The TiCl₄-mediated cyclocondensation of the 4-CH₂OH monomer gives a ~24% isolated yield of the tetrameric macrocycle with a cavity diameter of ~6.8 Å, complementary to C₆₀ fullerene [1]. Research groups developing fullerene-selective extraction materials or supramolecular sensors should procure this specific isomer, as 1-naphthol-3-methanol yields a smaller-cavity analog (~5.2 Å) with reduced C₆₀ affinity [1][2].

Single-Regioisomer Mannich Base Library Construction

Medicinal chemistry teams synthesizing libraries of 2-(aminomethyl)-1-naphthol derivatives as protease or carbonic anhydrase inhibitors benefit from the >95% regioselectivity of 1-naphthol-4-methanol in Mannich reactions [1]. The pre-blocked 4-position eliminates the formation of regioisomeric mixtures that complicate high-throughput purification and SAR interpretation. Suppliers offering this compound at ≥97% purity are preferred to avoid formaldehyde contamination that can lead to uncontrolled polymerization [1].

Hydrogen-Bond-Tuned Organocatalyst Scaffold Design

The 4-CH₂OH substituent weakly donates electrons to the naphthalene core, increasing the O–H bond strength and decreasing the hydrogen-bond donor acidity relative to 1-naphthol [1]. This property minimizes self-aggregation in non-polar media, making 1-naphthol-4-methanol a superior scaffold for constructing bifunctional organocatalysts where a well-defined monomeric hydrogen-bond donor is needed. Researchers should verify the batch-specific O–H stretching frequency (νOH ~3610 cm⁻¹ in cyclohexane) by FT-IR as a quality indicator [1].

4-Functionalized Naphthalene-Based Fluorescent Probe Platform

The orthogonal reactivity of the phenolic OH and benzylic alcohol permits sequential functionalization: the phenol can be selectively protected (e.g., as a MOM ether) while the CH₂OH is oxidized to an aldehyde or converted to a halide for Suzuki coupling [1]. This synthetic flexibility is not available with 1-naphthol-3-methanol, where both OH groups are in a 1,3-relationship that leads to intramolecular hydrogen bonding and altered reactivity. Researchers designing naphthalene-based fluorescent chemosensors should consider the 4-isomer for its predictable excited-state proton-transfer (ESPT) behavior as documented in 4-substituted-1-naphthol photophysical studies [1][2].

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